molecular formula C15H13BrO2 B1292342 3-Bromo-4'-ethoxybenzophenone CAS No. 872279-52-2

3-Bromo-4'-ethoxybenzophenone

Cat. No.: B1292342
CAS No.: 872279-52-2
M. Wt: 305.17 g/mol
InChI Key: FNOSECIFRMEZTO-UHFFFAOYSA-N
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Description

3-Bromo-4'-ethoxybenzophenone, also known as BEP, is a synthetic compound used in a variety of applications, including organic synthesis, spectroscopy, and chromatography. BEP is a colorless solid that is easily soluble in organic solvents and is available commercially as a white powder. BEP is a versatile reagent that has been used for a variety of reactions, including cyclization, coupling, and oxidation reactions. It has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the preparation of polymers and organic dyes.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging Activity

Bromophenol derivatives exhibit significant antioxidant properties and radical scavenging activity. These compounds, isolated from marine red algae like Rhodomela confervoides, demonstrate potent scavenging activity against radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate)) radicals, indicating their potential use as natural antioxidants in food and pharmaceutical fields (Li, Wang, Li, Gloer, & Wang, 2012). Another study found bromophenol derivatives to have potent activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Li, Gloer, & Wang, 2011).

Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine substituted with bromophenol derivatives shows significant properties useful for photodynamic therapy, a treatment method for cancer. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Protein Tyrosine Phosphatase 1B

Synthesized bromophenol derivatives, inspired by compounds found in red marine algae, have shown moderate inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B), a protein associated with insulin resistance in type 2 diabetes and obesity. The synthetic route to these natural bromophenols enables further in vivo studies of their structure-activity relationships and their potential therapeutic applications (Guo, Li, Li, Shi, & Han, 2011).

Carbonic Anhydrase Inhibition for Pharmaceutical Applications

Novel bromophenol derivatives have been synthesized and tested against carbonic anhydrase, a family of enzymes critical for pH regulation in the body. These compounds exhibit significant inhibitory activity, making them potential candidates for treating conditions where carbonic anhydrase activity is implicated (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Antioxidant and Anticancer Activities

Derivatives of natural bromophenols have shown significant antioxidant and anticancer activities at the cellular level. These derivatives were synthesized and evaluated for their capacity to ameliorate oxidative damage and induce apoptosis in specific cancer cell lines, showcasing their potential for drug development (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

Safety and Hazards

The safety data sheet for “3-Bromo-4’-ethoxybenzophenone” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(3-bromophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOSECIFRMEZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641758
Record name (3-Bromophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872279-52-2
Record name (3-Bromophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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